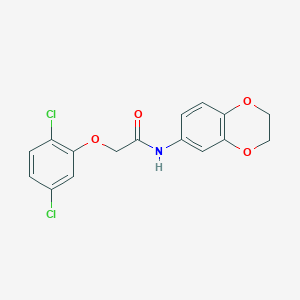![molecular formula C22H21ClN2O3S B3570398 N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570398.png)
N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as NSC 319726, is a chemical compound that has been widely studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 319726 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound 319726 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 319726 is that it has been shown to have broad-spectrum cytotoxicity, meaning that it is effective against a variety of cancer cell lines. Additionally, it has been shown to be relatively non-toxic to normal cells. However, one limitation of this compound 319726 is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 319726. One area of interest is the development of more effective delivery methods, such as liposomal formulations or targeted drug delivery systems. Additionally, there is interest in exploring the potential of this compound 319726 in combination with other chemotherapy drugs or radiation therapy. Finally, there is interest in exploring the potential of this compound 319726 in the treatment of other diseases, such as autoimmune disorders or viral infections.
Conclusion:
This compound 319726 is a chemical compound that has shown promise in the treatment of cancer. It has a broad-spectrum cytotoxicity and induces apoptosis in cancer cells. However, it has limitations in terms of solubility and delivery. Future research directions include exploring more effective delivery methods and exploring the potential of this compound 319726 in combination with other therapies or in the treatment of other diseases.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 319726 has been extensively studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to be effective in inhibiting tumor growth in animal models.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-14-19(23)12-13-21(16)24-22(26)18-10-8-17(9-11-18)15-25(29(2,27)28)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUJQHZQXVQVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2-{[(2-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3570319.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3570324.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3570331.png)
![2'-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3570332.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3570340.png)
![N-[4-({[3-(1H-benzimidazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3570345.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3570358.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3570380.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-phenoxyphenyl)benzamide](/img/structure/B3570387.png)
![N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570404.png)
![N-[4-(cyanomethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570418.png)